5-Iodo-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine
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Overview
Description
5-Iodo-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of halogenated pyridines It is characterized by the presence of iodine, trifluoromethoxy, and trifluoromethyl groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine typically involves the halogenation of a pyridine derivative followed by the introduction of trifluoromethoxy and trifluoromethyl groups. One common method involves the iodination of 3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine using iodine and a suitable oxidizing agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and fluorination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
5-Iodo-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it valuable in the development of new materials and catalysts.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential applications in drug discovery and development. Its derivatives may exhibit pharmacological activities that can be explored for therapeutic purposes.
Industry: The compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Iodo-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethoxy and trifluoromethyl groups can enhance the compound’s lipophilicity and binding affinity to target proteins or enzymes. The iodine atom can participate in halogen bonding, further stabilizing the interaction with the target. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Iodo-3-methyl-3’-(trifluoromethoxy)biphenyl
- 5-iodo-3-(trifluoromethyl)-1H-pyrazole
Comparison
Compared to similar compounds, 5-Iodo-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity. Additionally, the iodine atom provides a site for further functionalization, making it a versatile building block for the synthesis of various derivatives.
Properties
Molecular Formula |
C7H2F6INO |
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Molecular Weight |
356.99 g/mol |
IUPAC Name |
5-iodo-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H2F6INO/c8-6(9,10)5-4(16-7(11,12)13)1-3(14)2-15-5/h1-2H |
InChI Key |
SLKPVCZFKZBUSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1OC(F)(F)F)C(F)(F)F)I |
Origin of Product |
United States |
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